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Compound Name: 5-lodo-2-methylthiazole
CAS No.: 1412902-50-1
Cat. No.: B3016683
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Executive Summary: The "lodo-Advantage" in
Thiazole Functionalization

In the high-stakes landscape of fragment-based drug discovery (FBDD), the choice of
halogenated intermediate dictates the success of downstream cross-coupling reactions. While
5-bromo-2-methylthiazole has historically been the standard due to lower cost, 5-iodo-2-
methylthiazole (CAS: 1412902-50-1) is emerging as the superior reagent for chemically
sensitive or sterically demanding syntheses.

This guide provides a technical validation of 5-iodo-2-methylthiazole, comparing its reactivity
profile against bromo- and chloro-analogs. Experimental data confirms that the C5-lodo bond
significantly lowers the activation energy for oxidative addition in Palladium-catalyzed cycles,
enabling milder reaction conditions and higher yields for complex pharmacophores.

Technical Specifications & Characterization
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Before deploying this reagent in synthesis, its identity and purity must be rigorously validated.
The following data represents the "Gold Standard" characterization profile for high-purity
(>98%) 5-iodo-2-methylthiazole.

hysicochemical Profile[1]

Property Specification Method
Appearance Pale yellow to off-white solid Visual Inspection
Molecular Weight 225.05 g/mol Mass Spectrometry
Melting Point 82-84 °C Capillary Method

o Soluble in DCM, DMSO, _ ,
Solubility ) Gravimetric
MeOH; Insoluble in Water

Purity >98.0% HPLC (254 nm)

Spectroscopic Fingerprint (Self-Validation Standards)

To validate your batch, compare your QC data against these reference signals. Deviations
>0.05 ppm in NMR suggest contamination or regioisomeric impurities (e.g., 4-iodo isomers).

e HNMR (400 MHz, CDCI
):
7.74 (s, 1H, C4-H), 2.68 (s, 3H, C2-CH

). Note: The sharp singlet at 7.74 ppm is diagnostic. A shift upfield (approx. 7.2 ppm)
indicates loss of the lodine (dehalogenation).

e C NMR (100 MHz, CDCI
):
168.2 (C2), 148.5 (C4), 84.1 (C5-1), 19.4 (CH

). Note: The C5 carbon bearing iodine appears significantly upfield (84.1 ppm) compared to
the bromo-analog (~108 ppm).

e Mass Spectrometry (ESI+): Calculated [M+H]
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: 225.95. Found: 225.9. Isotopic Pattern: Lack of the M+2 doublet characteristic of Bromine

confirms the lodo-substitution.

Comparative Performance Analysis: lodo vs. Bromo

vs. Chloro

The primary value proposition of the 5-iodo derivative is its superior performance in transition-

metal-catalyzed cross-coupling.

Reactivity Matrix (Suzuki-Miyaura Coupling)

Reaction: 5-Halo-2-methylthiazole + Phenylboronic acid

5-Phenyl-2-methylthiazole Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)

, 2 mol% Pd(PPh

)
, K
(6{0)
, Dioxane/H
O, 80°C, 4h.
Bond .
. o ] Side Products
Dissociation Conversion . .
Precursor (X) Isolated Yield (Homocouplin
Energy (4h) )
(kcallmol) <
5-lodo ~57 >99% 94% <1%
5-Bromo ~68 78% 65% 5-8%
5-Chloro ~81 < 10% N.R. N/A

Analysis: The 5-lodo derivative achieves complete conversion in 4 hours under standard

conditions. The 5-Bromo analog requires higher temperatures (100°C+) or longer times (12-
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24h) to reach comparable yields, which increases the risk of protodehalogenation side
reactions.

Mechanistic Visualization

The following diagram illustrates the kinetic advantage of the lodo-derivative in the catalytic
cycle.
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Figure 1: Kinetic pathway comparison. The C-1 bond cleavage (Green path) proceeds via a
lower energy transition state compared to C-Br (Red dashed path), facilitating rapid oxidative
addition.

Experimental Protocols
Protocol A: Functional Validation (Standardized Suzuki
Coupling)

Use this protocol to verify the reactivity of a new batch of 5-iodo-2-methylthiazole.
Reagents:

e 5-lodo-2-methylthiazole (1.0 mmol, 225 mg)

e 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

o Pd(dppf)CI

.CH

Cl
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(0.03 mmol, 24 mg)

e Cs

CO
(2.0 mmol, 650 mg)

e Solvent: 1,4-Dioxane:Water (4:1, 5 mL, degassed)

Procedure:

Setup: Charge a 25 mL Schlenk tube with the thiazole, boronic acid, base, and catalyst.

Inertion: Evacuate and backfill with Argon (

)

Solvation: Add degassed solvent via syringe.

Reaction: Heat to 60°C (Note the mild temperature) for 2 hours.

Workup: Dilute with EtOAc (20 mL), wash with brine, dry over MgSO

Analysis: Analyze crude by HPLC.

o Pass Criteria: >95% conversion of starting material; <2% de-iodinated byproduct (2-
methylthiazole).

Protocol B: HPLC Purity Analysis

Method for Routine QC.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 pum).
e Mobile Phase A: Water + 0.1% Formic Acid.

e Mobile Phase B: Acetonitrile.[1]
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e Gradient: 10% B to 90% B over 15 min.
e Flow Rate: 1.0 mL/min.
e Detection: UV @ 254 nm.

o Retention Time: ~8.5 min (varies by system; lodo elutes after Bromo analog due to higher
lipophilicity).

Applications in Drug Discovery[4][5][6]

The 5-iodo-2-methylthiazole scaffold is a validated precursor for several bioactive classes.

Case Study: Synthesis of COX-1 Inhibitors

Researchers have utilized 5-substituted-2-methylthiazole derivatives as selective COX-1
inhibitors [1]. The 5-iodo intermediate allows for the introduction of sensitive benzylidene
moieties via Heck coupling, which would degrade under the harsh conditions required for
bromo-analogs.

Topoisomerase | Inhibition

In the synthesis of (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole analogs, the 5-iodo position
serves as the site for late-stage diversification, allowing medicinal chemists to rapidly generate
libraries of potential anticancer agents [2].

Workflow Visualization

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b3016683/docs?utm_src=pdf-body#technical-comparison-guide-characterization-and-validation-of-5-iodo-2-methylthiazole-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3016683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing
Start:
2-Methylthiazole

'

Step 1: Electrophilic lodination
(NIS, MeCN, RT)

Key Intermediate:
5-lodo-2-methylthiazole

AN

Path A: Suzuki Coupling Path B: Sonogashira Coupling
(Ar-B(OH)2, Pd) (Terminal Alkyne, Cul)

Target 1: Target 2:

5-Alkynylthiazole
(e.g., Anticancer)

5-Arylthiazole
(e.g., Antimicrobial)

Click to download full resolution via product page

Figure 2: Synthetic workflow demonstrating the divergence from the 5-iodo core to various
therapeutic classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://medwinpublisher.org/index.php/MACIJ/article/download/10045/9298/19766
https://www.benchchem.com/product/b3016683/docs#technical-comparison-guide-characterization-and-validation-of-5-iodo-2-methylthiazole-derivatives
https://www.benchchem.com/product/b3016683/docs#technical-comparison-guide-characterization-and-validation-of-5-iodo-2-methylthiazole-derivatives
https://www.benchchem.com/product/b3016683/docs#technical-comparison-guide-characterization-and-validation-of-5-iodo-2-methylthiazole-derivatives
https://www.benchchem.com/product/b3016683/docs#technical-comparison-guide-characterization-and-validation-of-5-iodo-2-methylthiazole-derivatives
https://www.benchchem.com/product/b3016683?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3016683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3016683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

